molecular formula C8H20Cl2N2 B13654715 (1S,2R)-N1,N1-Dimethylcyclohexane-1,2-diamine dihydrochloride

(1S,2R)-N1,N1-Dimethylcyclohexane-1,2-diamine dihydrochloride

Cat. No.: B13654715
M. Wt: 215.16 g/mol
InChI Key: BZJVMZDYSWJIIG-YUZCMTBUSA-N
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Description

(1S,2R)-N1,N1-Dimethylcyclohexane-1,2-diamine dihydrochloride is a chiral diamine compound with significant applications in various fields of chemistry and biology. Its unique stereochemistry and functional groups make it a valuable intermediate in the synthesis of complex molecules and a useful reagent in asymmetric synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-N1,N1-Dimethylcyclohexane-1,2-diamine dihydrochloride typically involves the stereoselective reduction of a suitable precursor, such as a ketone or an imine. One common method is the reduction of (1S)-ketopinic acid, which undergoes a series of reactions to yield the desired diamine . The key steps include:

  • Reduction of the ketone group using L-Selectride to form the (1S,2R)-2-hydroxy isomer.
  • Epimerization of the hydroxy isomer to the desired diamine using base-catalyzed conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale stereoselective reductions and purification processes to ensure high yield and enantiomeric purity. The use of chiral catalysts and advanced separation techniques, such as chromatography, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-N1,N1-Dimethylcyclohexane-1,2-diamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or oximes.

    Reduction: Further reduction can yield secondary or tertiary amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Halogenating agents and alkylating agents are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted diamines, imines, and oximes, depending on the specific reagents and conditions used.

Scientific Research Applications

(1S,2R)-N1,N1-Dimethylcyclohexane-1,2-diamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral auxiliary in asymmetric synthesis and as a ligand in catalytic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a building block for drug synthesis.

    Industry: It is used in the production of fine chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of (1S,2R)-N1,N1-Dimethylcyclohexane-1,2-diamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral nature allows it to selectively bind to these targets, influencing their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,2R)-N1,N1-Dimethylcyclohexane-1,2-diamine dihydrochloride is unique due to its specific chiral centers and functional groups, which provide distinct reactivity and selectivity in chemical reactions. Its ability to act as a chiral auxiliary and ligand in various catalytic processes sets it apart from other similar compounds.

Properties

Molecular Formula

C8H20Cl2N2

Molecular Weight

215.16 g/mol

IUPAC Name

(1R,2S)-2-N,2-N-dimethylcyclohexane-1,2-diamine;dihydrochloride

InChI

InChI=1S/C8H18N2.2ClH/c1-10(2)8-6-4-3-5-7(8)9;;/h7-8H,3-6,9H2,1-2H3;2*1H/t7-,8+;;/m1../s1

InChI Key

BZJVMZDYSWJIIG-YUZCMTBUSA-N

Isomeric SMILES

CN(C)[C@H]1CCCC[C@H]1N.Cl.Cl

Canonical SMILES

CN(C)C1CCCCC1N.Cl.Cl

Origin of Product

United States

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